2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Description
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a coumarin-derived compound characterized by a chromen-2-one core substituted with a methyl group at position 4 and a propanoic acid moiety linked via an ether bond at position 5. Its molecular formula is C₁₃H₁₂O₅, and it serves as a structural template for derivatives with modified pharmacological or physicochemical properties . Coumarins are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects, making this compound a focus of synthetic and analytical research .
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-5-12(14)18-11-6-9(3-4-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRIQUHULSYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193050 | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96078-23-8 | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96078-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2
Biological Activity
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, a derivative of coumarin, is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14O5. Its structure includes a coumarin core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest. The compound's effectiveness was evaluated using various cancer cell lines, showing IC50 values ranging from 10 to 25 µM, indicating potent activity against tumor cells .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance, it was found to inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of oxidative stress. The compound demonstrated significant ROS scavenging activity, reducing oxidative damage in neuronal cells exposed to H₂O₂. In Vero cells, treatment with the compound showed a protective effect against oxidative stress-induced cytotoxicity, with cell viability maintained above 70% at concentrations up to 100 µg/mL .
Study on Cancer Cell Lines
A recent study focused on the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 20 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspase cascades .
Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuroinflammation. Behavioral tests indicated enhanced memory retention in treated animals compared to controls. Histological analysis revealed decreased amyloid plaque formation and reduced markers of oxidative stress in brain tissues .
Comparative Analysis with Similar Compounds
A comparative analysis with other coumarin derivatives reveals unique aspects of this compound:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Neuroprotective Activity |
|---|---|---|---|
| 2-[4-Methyl...] | 20 | 15 (S. aureus) | Significant |
| 2-[3-Dimethyl...] | 25 | 20 (E. coli) | Moderate |
| 2-[Ethyl...] | 30 | 25 (Pseudomonas aeruginosa) | Minimal |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The coumarin moiety allows for binding to enzymes involved in cancer progression and oxidative stress pathways. Specifically, it has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), contributing to its neuroprotective effects .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is notable due to its bioactive properties:
- Antimicrobial Activity : Research has indicated that coumarin derivatives exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the interaction of the coumarin core with cellular pathways that regulate cell survival .
Agricultural Applications
In agriculture, this compound could be utilized for its potential herbicidal or fungicidal properties:
- Plant Growth Regulation : Some studies have explored the use of coumarin derivatives as plant growth regulators, enhancing crop yield and resistance to environmental stressors .
Material Science Applications
The unique chemical structure of this compound allows for its use in developing advanced materials:
- Photoactive Materials : Its ability to absorb UV light makes it suitable for applications in photoactive coatings and materials used in solar energy conversion .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various coumarin derivatives, including 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoic acid. The results demonstrated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading cancer research institute investigated the effects of this compound on human cancer cell lines. The study found that treatment with 20 µM of the compound led to a marked increase in apoptosis markers within 24 hours, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substitution Patterns
The compound’s analogs differ primarily in substituents on the chromen ring and modifications to the propanoic acid side chain. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Halogenation : Chlorine or fluorine introduction (e.g., at positions 6 or 4) increases molecular weight and may enhance bioactivity by influencing electronic properties or binding interactions .
- Esterification : Conversion of the carboxylic acid to a methyl ester (e.g., ) alters solubility and metabolic stability, often serving as a prodrug strategy .
Challenges :
- Steric hindrance from bulky substituents (e.g., butyl, propyl) may reduce reaction yields .
- Halogenated intermediates require precise control to avoid undesired side reactions .
Table 2: Property Comparison
Notes:
Crystallographic and Structural Insights
- Crystal Packing : Analogs with planar chromen cores (e.g., ) exhibit π-π stacking and intramolecular hydrogen bonding, stabilizing their structures .
- SHELX Refinement : Tools like SHELXL () enable precise determination of substituent effects on bond lengths and angles, critical for structure-activity relationship (SAR) studies .
Q & A
Q. What are the key physicochemical properties of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, and how do they influence experimental design?
- Methodological Answer : The compound’s physicochemical parameters (Table 1) are critical for solubility, purification, and stability studies. For example:
- LogP (2.91) indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like ethanol or DMSO for dissolution .
- PSA (76.74 Ų) reflects hydrogen-bonding potential, guiding chromatographic methods (e.g., reverse-phase HPLC with polar mobile phases).
- Melting point and density inform crystallization and handling protocols.
Table 1 : Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 2.91 |
| PSA | 76.74 Ų |
| Boiling Point | 473.3°C |
| Density | 1.222 g/cm³ |
Q. What synthetic routes are reported for this compound?
- Methodological Answer : A common approach involves coumarin core functionalization :
Coumarin synthesis : Condensation of 7-hydroxy-4-methylcoumarin with propanoic acid derivatives under Mitsunobu or nucleophilic substitution conditions.
Ester hydrolysis : If intermediates are ester-protected, alkaline hydrolysis (e.g., NaOH/EtOH) yields the free carboxylic acid .
- Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., hydrogen bonding, unit cell parameters) be resolved during structure refinement?
- Methodological Answer : Use SHELXL for iterative refinement, incorporating:
- Anisotropic displacement parameters for non-H atoms.
- DFT-calculated hydrogen positions to validate experimental geometry .
- Twinned data handling : Apply the TWIN/BASF commands in SHELXL for overlapping reflections .
Cross-validate with WinGX/ORTEP for graphical analysis of thermal ellipsoids and intermolecular interactions .
Q. What strategies optimize crystallization trials for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent screening : Use vapor diffusion (e.g., ethanol/water mixtures) due to the compound’s moderate polarity .
- Temperature gradient : Crystallize at 4°C to slow nucleation and improve crystal quality.
- Additive screening : Introduce co-solvents (e.g., DMSO) or salts (NH₄OAc) to enhance lattice stability .
Validate crystal quality via precession electron diffraction (PED) to detect twinning or disorder.
Q. How do electronic effects of the coumarin ring substituents influence the compound’s reactivity in photochemical studies?
- Methodological Answer : Perform TD-DFT calculations (e.g., Gaussian 16) to model:
- HOMO-LUMO gaps affected by the electron-withdrawing 2-oxo group and electron-donating 4-methyl substituent.
- Excited-state dynamics using ultrafast spectroscopy (e.g., transient absorption) to correlate substituent effects with photostability .
Compare with experimental UV-Vis spectra (λmax ~300–350 nm) to validate computational models.
Data Contradiction Analysis
Q. How to address discrepancies in reported LogP values across studies?
- Methodological Answer :
- Experimental validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification .
- Computational cross-check : Compare results from multiple software (e.g., ChemAxon, ACD/Labs) to identify algorithmic biases.
- Structural analogs : Benchmark against derivatives (e.g., 2-(4-ethylphenyl)propanoic acid) with similar substituent effects .
Safety and Handling in Academic Research
Q. What precautions are critical when handling this compound in catalytic studies?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions due to potential dust generation (PSA >75 Ų increases inhalation risk) .
- PPE : Nitrile gloves and Tyvek® suits to prevent dermal absorption, as the compound may act as a skin sensitizer .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal to comply with EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
